4-Propanoylphenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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Overview
Description
4-PROPIONYLPHENYL 4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZOATE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PROPIONYLPHENYL 4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZOATE typically involves the cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes. One common method includes the oxidative cyclization of N-acyl hydrazones using oxidizing agents such as lead tetraacetate, potassium permanganate, or iodobenzenediacetate . Another method involves the reaction of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave-accelerated solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and microwave-assisted synthesis can significantly enhance the production rate and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-PROPIONYLPHENYL 4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, lead tetraacetate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-PROPIONYLPHENYL 4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-PROPIONYLPHENYL 4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring is known to participate in various biochemical interactions, potentially inhibiting or activating certain enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
- 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one
Uniqueness
4-PROPIONYLPHENYL 4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZOATE stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C24H18N2O4 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
(4-propanoylphenyl) 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate |
InChI |
InChI=1S/C24H18N2O4/c1-2-21(27)16-12-14-20(15-13-16)29-24(28)19-10-8-18(9-11-19)23-26-25-22(30-23)17-6-4-3-5-7-17/h3-15H,2H2,1H3 |
InChI Key |
USPOZWVQZNFOOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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